1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene chemical structure and molecular weight
1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene chemical structure and molecular weight
Technical Whitepaper: Structural Analysis, Physicochemical Profiling, and Synthesis of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene
Introduction to the Diaryl Ether Motif
In advanced organic synthesis and materials science, diaryl ethers represent a critical structural motif. Specifically, 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene serves as a highly specialized building block. Due to its unique electronic properties—bridging an electron-rich dimethoxyphenyl ring with an electron-deficient nitrophenyl ring—it is extensively utilized as a model compound for studying the depolymerization of complex biopolymers like lignin 1, as well as a versatile intermediate in the development of pharmaceutical kinase inhibitors.
Physicochemical Profiling & Structural Logic
The exact molecular composition and weight of a compound dictate its behavior in both synthetic workflows and biological assays. 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene possesses the chemical formula C14H13NO5 and a precise molecular weight of 275.26 g/mol 2.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene |
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| Monoisotopic Mass | 275.0794 Da |
| Appearance (Predicted) | Pale yellow to yellow crystalline solid |
| Key Functional Groups | Diaryl ether, Nitro (-NO2), Methoxy (-OCH3) |
Structural Logic
The molecule's reactivity is governed by a "push-pull" electronic system. The 2,6-dimethoxyphenyl group acts as a strong electron donor (+M effect) via its methoxy oxygen lone pairs, while the 4-nitrophenyl group acts as a powerful electron acceptor (-M, -I effects). This polarization weakens the ether linkage under specific electrochemical or photoredox conditions, making it an ideal candidate for bond cleavage selectivity studies 3.
Fig 1: Push-pull electronic logic of the 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene structure.
Causality-Driven Synthesis Protocol (SNAr)
To synthesize 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene with high yield and purity, a Nucleophilic Aromatic Substitution (SNAr) is the optimal route. This protocol couples 2,6-dimethoxyphenol with 1-fluoro-4-nitrobenzene 4.
Causality of Experimental Choices:
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Electrophile Selection (1-Fluoro vs. 1-Chloro): Fluorine is chosen over chlorine because the highly electronegative fluorine atom strongly polarizes the C-F bond. This stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step of the SNAr reaction, making the fluorinated arene significantly more reactive.
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Base and Solvent Selection: Potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is utilized. K2CO3 is a mild base, perfectly calibrated to deprotonate 2,6-dimethoxyphenol (pKa ~ 9.9) without causing unwanted hydrolysis of the electrophile. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
Self-Validating Experimental Workflow
This protocol is designed as a self-validating system, ensuring the chemist can confirm the success of each step before proceeding.
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Phenoxide Generation:
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Action: Dissolve 1.0 eq of 2,6-dimethoxyphenol in anhydrous DMF. Add 1.5 eq of anhydrous K2CO3. Stir at room temperature for 30 minutes.
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Validation Check: Observe a distinct color shift (typically to a deep yellow/orange), confirming the successful deprotonation and formation of the active phenoxide nucleophile.
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SNAr Coupling:
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Action: Add 1.1 eq of 1-fluoro-4-nitrobenzene to the mixture. Elevate the temperature to 100°C and stir for 12 hours.
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Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is validated as complete when the high-Rf UV-active spot of 1-fluoro-4-nitrobenzene disappears, replaced by a new, bright UV-active product spot at a lower Rf.
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Quench and Isolation:
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Action: Cool the reaction to room temperature and quench by pouring into ice water. Extract the aqueous layer three times with Ethyl Acetate.
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Validation Check: Wash the combined organic layers with 1M NaOH. This critical step removes any unreacted 2,6-dimethoxyphenol. Validation is achieved when the organic layer no longer exhibits a phenolic odor and TLC confirms the absence of the phenol starting material.
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Purification:
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Action: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
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Fig 2: Self-validating SNAr synthesis workflow for 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene.
Applications in Lignin Valorization and Drug Discovery
The utility of 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene extends across two primary domains:
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Biomass Valorization: Lignin is a complex, recalcitrant biopolymer characterized by various ether linkages (e.g., β-O-4, 4-O-5). This compound acts as a precise structural model for the 4-O-5 linkage 1. Researchers subject it to electrochemical oxidation and visible-light photoredox catalysis to map the energetics of C-O bond cleavage, paving the way for sustainable conversion of lignin into fine chemicals 3.
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Pharmaceutical Intermediates: The strong electron-withdrawing nitro group can be easily reduced (e.g., using Pd/C and H2 gas) to yield 4-(2,6-dimethoxyphenoxy)aniline. This resulting aniline is a highly valuable nucleophilic building block for synthesizing complex diaryl ether-containing small molecule drugs, such as targeted kinase inhibitors.
References
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Building Blocks Catalogue August 2023 - Namiki Shoji Co., Ltd. (Molecular weight and formula confirmation for C14H13NO5). URL:[Link]
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Toward Native Hardwood Lignin Pyrolysis: Insights into Reaction Energetics from Density Functional Theory - Energy & Fuels, ACS Publications. (Application of dimethoxyphenoxy motifs in lignin modeling). URL: [Link]
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Role of methoxy and C-based substituents in electrochemical oxidation mechanisms and bond cleavage selectivity of β-O-4 lignin model compounds - ResearchGate. (Electrochemical properties of methoxyphenyl dimer models). URL:[Link]
